molecular formula C12H14O B141695 Cyclopropyl 3,5-dimethylphenyl ketone CAS No. 150668-38-5

Cyclopropyl 3,5-dimethylphenyl ketone

Cat. No. B141695
M. Wt: 174.24 g/mol
InChI Key: LFFWDNXVIRVMPW-UHFFFAOYSA-N
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Description

Cyclopropyl 3,5-dimethylphenyl ketone is a compound that falls within the broader category of cyclopropyl ketones. These compounds are characterized by a cyclopropane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with methyl groups at the 3 and 5 positions can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the reaction of dimethylsulphoxonium methylide with α,β-unsaturated ketones, leading to the formation of cyclopropyl epoxides, which can be further transformed into cyclopropyl ketones . Another method includes the use of hypervalent iodine reagents or O-sulfonylation of α-hydroxy ketones, followed by photochemical cyclization in the presence of an acid scavenger to yield highly functionalized cyclopropyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant ring strain. This strain can affect the reactivity of the molecule, making it a highly reactive dienophile in Diels-Alder reactions . The substitution pattern on the phenyl ring can also influence the stereochemistry and reactivity of the molecule .

Chemical Reactions Analysis

Cyclopropyl ketones are versatile intermediates in organic synthesis. They can undergo Diels-Alder reactions to form adducts that can be further manipulated to produce a variety of structures . They can also participate in domino carbocationic rearrangements to yield complex polycyclic frameworks . Additionally, cyclopropyl ketones can dimerize or react with enones to form five-membered rings , and they can undergo Lewis acid-mediated reactions with α-ketoesters to form dihydropyran-2-ones . Acid-catalyzed ring openings can lead to substituted cyclopentanones , and regioselective ring-opening cycloisomerization can yield heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the ring strain of the cyclopropane and the nature of the substituents. The ring strain can increase the reactivity of these molecules, making them suitable for a variety of chemical transformations. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the chemical behavior of these ketones. Specific data on the physical properties of Cyclopropyl 3,5-dimethylphenyl ketone, such as melting point, boiling point, and solubility, are not provided in the abstracts, but these properties are typically determined experimentally for each individual compound.

Scientific Research Applications

Oxidation of Cyclopropane Derivatives

Cyclopropyl 3,5-dimethylphenyl ketone, due to its cyclopropane core, is of interest in the oxidation of cyclopropane-containing compounds into cyclopropylketones. This process is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the requirements of atom economy. The oxidation of cyclopropane derivatives employs powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals, where RuO4 and TFDO have been identified as selective and potentially soft oxidants, demonstrating the importance of such structural units in synthetic organic chemistry (Sedenkova et al., 2018).

Catalysis and Synthetic Applications

N-heterocyclic silylene (NHSi) transition metal complexes, which can be derived from structures similar to cyclopropyl 3,5-dimethylphenyl ketone, have seen use in various catalytic transformations. These complexes have been involved in processes such as Heck or Suzuki type coupling, alkyne cyclotrimerisation, and ketone hydrosilylation. This highlights the versatility and emerging applications of cyclopropane derivatives in catalysis (Blom et al., 2014).

Development of Sustainable Jet Fuels

The cyclopropane core, similar to that in cyclopropyl 3,5-dimethylphenyl ketone, has been explored in the context of developing sustainable energy solutions, particularly for jet fuels. The conversion of biomass-derived small molecules to cycloalkanes, which include cyclopropyl derivatives, offers a path to bio-based fuels with enhanced properties such as increased density and higher volumetric heat of combustion. This research underscores the potential of cyclopropane derivatives in advancing sustainable aviation fuel technologies (Muldoon & Harvey, 2020).

Safety And Hazards

Cyclopropyl phenyl ketone is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction .

properties

IUPAC Name

cyclopropyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFWDNXVIRVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478491
Record name Cyclopropyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3,5-dimethylphenyl ketone

CAS RN

150668-38-5
Record name Cyclopropyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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